molecular formula C6H14ClNO2 B13448908 (3S)-3-(dimethylamino)butanoic acid hydrochloride CAS No. 2901044-55-9

(3S)-3-(dimethylamino)butanoic acid hydrochloride

Cat. No.: B13448908
CAS No.: 2901044-55-9
M. Wt: 167.63 g/mol
InChI Key: ZFJBEKTVAWXJGH-JEDNCBNOSA-N
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Description

(3S)-3-(Dimethylamino)butanoic acid hydrochloride is a chiral carboxylic acid derivative featuring a dimethylamino group at the third carbon of the butanoic acid backbone, with an (S)-configuration. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. For instance, compounds like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () share analogous stereochemical and functional group features, synthesized via reductive amination or hydrogenation pathways .

Properties

CAS No.

2901044-55-9

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3S)-3-(dimethylamino)butanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-5(7(2)3)4-6(8)9;/h5H,4H2,1-3H3,(H,8,9);1H/t5-;/m0./s1

InChI Key

ZFJBEKTVAWXJGH-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)N(C)C.Cl

Canonical SMILES

CC(CC(=O)O)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(dimethylamino)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-3-hydroxybutanoic acid.

    Dimethylation: The hydroxyl group is replaced with a dimethylamino group using dimethylamine in the presence of a suitable catalyst.

    Hydrochloride Formation: The resulting (3S)-3-(dimethylamino)butanoic acid is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(dimethylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3S)-3-(dimethylamino)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(dimethylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes.

Comparison with Similar Compounds

Research Findings and Challenges

  • Stereochemical Impact : The (S)-configuration in the target compound is critical for bioactivity, as seen in related chiral pharmaceuticals (). Racemic mixtures often show reduced efficacy or off-target effects .
  • Synthetic Challenges : Achieving high enantiomeric purity requires optimized conditions, such as chiral catalysts or chromatography ().
  • 4) drastically alters molecular interactions .

Biological Activity

(3S)-3-(dimethylamino)butanoic acid hydrochloride, also known as 3-(dimethylamino)butanoic acid hydrochloride, is a compound that plays a significant role in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H13ClN2O2. It features a dimethylamino group attached to a butanoic acid backbone, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their catalytic activity. Additionally, the carboxylic acid moiety participates in ionic interactions, further modulating the compound's biological effects.

Biological Activities

  • Amino Acid Metabolism : The compound has been implicated in studies related to amino acid metabolism, where it may serve as a substrate or an inhibitor for various metabolic pathways.
  • Enzyme Interactions : Research indicates that (3S)-3-(dimethylamino)butanoic acid can affect enzyme kinetics, potentially acting as an inhibitor or activator depending on the specific enzyme involved .
  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving amino acids like glutamate and GABA, which are crucial for neuronal signaling .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
Amino Acid MetabolismInvolvement in metabolic pathways; potential substrate for enzymes.
Enzyme InteractionModulates enzyme activity; may act as an inhibitor or activator.
Neurotransmitter EffectsPossible influence on neurotransmitter systems, particularly glutamate and GABA pathways.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in amino acid metabolism. The results showed that at certain concentrations, the compound significantly reduced enzyme activity by competing with the natural substrate for binding sites. This finding suggests potential therapeutic applications in conditions where modulation of amino acid metabolism is beneficial.

Applications in Research and Industry

  • Pharmaceutical Development : Due to its ability to modulate enzyme activity, this compound is being explored for its potential use in drug development targeting metabolic disorders.
  • Biochemical Research : The compound serves as a valuable tool for studying amino acid metabolism and enzyme kinetics in various biological systems .
  • Specialty Chemicals Production : Its unique properties make it suitable for synthesizing specialty chemicals used in pharmaceuticals and other industries.

Q & A

Q. What are the standard synthetic routes for (3S)-3-(dimethylamino)butanoic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves the reaction of dimethylamine with a β-keto acid precursor under acidic conditions, followed by enantioselective reduction to achieve the (3S)-configuration. For example, asymmetric hydrogenation or enzymatic catalysis can be employed to ensure stereochemical control. The hydrochloride salt is formed via treatment with HCl in a polar solvent (e.g., ethanol) . Key parameters include:

  • Temperature : Lower temperatures (0–25°C) minimize racemization.
  • Catalyst : Chiral catalysts (e.g., Ru-BINAP complexes) enhance enantiomeric excess (ee > 95%) .
  • Purification : Crystallization or chiral chromatography ensures high purity (>99%) .

Q. Which analytical techniques are critical for characterizing this compound?

A combination of methods is used:

  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity and stereochemistry. For instance, the methyl groups on the dimethylamino moiety appear as singlets at δ 2.2–2.5 ppm .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers and quantify ee .
  • Mass Spectrometry (HRMS) : Validates molecular weight (167.63 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. How do the physicochemical properties of this compound impact its experimental handling?

  • Solubility : Highly soluble in water (>500 mg/mL) and polar solvents (e.g., methanol, DMSO) due to the hydrochloride salt .
  • Stability : Hygroscopic; store desiccated at -20°C. Degrades above 150°C, with decomposition products analyzed via TGA .
  • pKa : The dimethylamino group has a pKa ~8.5, influencing reactivity in buffer-dependent assays .

Advanced Research Questions

Q. What strategies mitigate enantiomeric contamination during scale-up synthesis?

  • Catalyst Optimization : Use of immobilized chiral catalysts improves recyclability and reduces costs .
  • In-situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to halt at optimal conversion .
  • Statistical Design of Experiments (DoE) : Identifies critical factors (e.g., pH, solvent ratio) affecting ee .

Q. How does the dimethylamino group in this compound influence its reactivity in peptide coupling reactions?

The dimethylamino group acts as a nucleophile, facilitating:

  • Amide Bond Formation : Reacts with activated carboxylic acids (e.g., NHS esters) under mild conditions .
  • Side Reactions : Competing alkylation may occur if unprotected; use of Boc-protected intermediates minimizes this .
  • Table : Comparative reactivity with analogs:
CompoundReaction Rate (k, M⁻¹s⁻¹)Yield (%)
(3S)-3-(Dimethylamino)0.4592
3-(Methylamino) analog0.2878
Unsubstituted β-amino acid0.1265
Data adapted from peptide coupling studies .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Enantiomeric Impurities : Even 2% (R)-enantiomer can alter receptor binding. Validate ee via chiral HPLC .
  • Assay Conditions : Buffer ionic strength impacts ionization of the dimethylamino group, affecting IC50 values. Standardize assays at pH 7.4 .
  • Metabolic Stability : Species differences (e.g., human vs. rodent liver microsomes) require cross-validation .

Q. What advanced analytical methods detect trace impurities in this compound?

  • LC-MS/MS : Identifies impurities at ppm levels (e.g., residual dimethylamine or byproducts) .
  • ICP-OES : Quantifies heavy metals (e.g., Pd from catalytic steps) to meet ICH Q3D guidelines .
  • Chiral SFC : Supercritical fluid chromatography separates diastereomers with faster run times than HPLC .

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